molecular formula C6H8ClFN2 B13041296 4-Chloro-3-fluoropyridineHCl

4-Chloro-3-fluoropyridineHCl

Cat. No.: B13041296
M. Wt: 162.59 g/mol
InChI Key: WKRKGLHRPNPRNZ-UHFFFAOYSA-N
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Description

Kinetic Deprotonation

One established approach involves the kinetic deprotonation of the pyridine (B92270) ring at a low temperature, followed by quenching with an electrophile. acs.org For instance, using a strong base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at -75 °C, a proton can be selectively removed from the C-2 position. acs.orgnih.gov Subsequent reaction with an electrophile, such as N,N-dimethylformamide (DMF), introduces a new functional group. acs.orgnih.gov This process was successfully used to synthesize 2-formyl-4-chloro-3-fluoropyridine. acs.orgnih.govfigshare.com This aldehyde can then be converted into other derivatives, such as the corresponding aminomethyl compound, through a multi-step sequence. acs.orgnih.gov While effective, this method can be technically demanding due to the requirement for rapid quenching at very low temperatures to achieve good regioselectivity. acs.orgwebsite-files.com

Minisci-Type Amidomethylation

More direct and scalable alternatives include classical and photoredox-mediated Minisci-type reactions. acs.orgwebsite-files.com These radical-based methods allow for the direct C-H functionalization of the heteroaromatic ring. acs.org In the context of 4-Chloro-3-fluoropyridine (B1587321), these reactions provide a route to a variety of 2-amidomethylated derivatives. acs.orgnih.govfigshare.com

The classical Minisci reaction can be carried out using silver nitrate (B79036) (AgNO₃) and ammonium (B1175870) persulfate to generate carbamoylmethyl radicals from corresponding carboxylic acids. These radicals then add preferentially to the C-2 position of the protonated pyridine ring. acs.org Photoredox-mediated conditions offer an alternative that can be milder and more efficient. acs.orgfigshare.com These reactions have been shown to produce good yields with excellent regioselectivity, largely due to the ortho-directing effect of the fluorine atom. website-files.com Compared to the deprotonation strategy, Minisci-type reactions are often shorter, more amenable to scale-up, and can be performed on a multigram scale. acs.orgfigshare.comwebsite-files.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8ClFN2

Molecular Weight

162.59 g/mol

IUPAC Name

2-fluoro-6-methylpyridin-3-amine;hydrochloride

InChI

InChI=1S/C6H7FN2.ClH/c1-4-2-3-5(8)6(7)9-4;/h2-3H,8H2,1H3;1H

InChI Key

WKRKGLHRPNPRNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N)F.Cl

Origin of Product

United States

Role of 4 Chloro 3 Fluoropyridine As a Key Synthetic Intermediate

4-Chloro-3-fluoropyridine (B1587321) is a valuable starting material, particularly in medicinal chemistry, for the synthesis of a diverse array of more complex molecules. conceptlifesciences.com Its utility stems from the ability to selectively introduce functional groups onto the pyridine (B92270) core, which can then be elaborated into final target compounds. acs.org

A key application is the synthesis of 2-amidomethylated pyridines, which are important pharmacophores. acs.org A research project aimed at developing a variety of these derivatives for a medicinal chemistry program highlighted the importance of 4-Chloro-3-fluoropyridine as a starting scaffold. conceptlifesciences.comacs.org The goal was to achieve regioselective derivatization at the 2-position in an efficient and scalable manner. conceptlifesciences.com

The compound's electronic structure, with an electron-withdrawing fluorine atom at the 3-position and a chlorine atom at the 4-position, makes it a particularly favorable substrate for regioselective Minisci reactions. website-files.com The fluorine atom significantly directs the incoming radical to the ortho C-2 position. website-files.com This has been exploited to synthesize a range of N-acylated aminomethyl derivatives. acs.org

Research Findings on Minisci-type Amidoalkylation

The table below summarizes the results from a study on the Ag+/persulfate-mediated Minisci reaction of 4-Chloro-3-fluoropyridine with various N-acylglycines. acs.org The data demonstrates the high regioselectivity for the desired 2-substituted product over the 6-substituted isomer.

EntryR Group (N-Acyl)Yield (%)Isomeric Ratio (2-isomer : 6-isomer)
1Cbz6598 : 2
2CF₃CO6492 : 8
3CH₃CO6198 : 2
4PhCO3598 : 2
5CHO3095 : 5
Data sourced from a study on the regioselective amidomethylation of 4-chloro-3-fluoropyridine. website-files.com

These findings underscore the compound's role as a reliable platform for generating molecular diversity. The resulting 2-substituted-4-chloro-3-fluoropyridines are themselves versatile intermediates for further chemical transformations, such as cross-coupling or nucleophilic aromatic substitution reactions. acs.org The ability to produce these key intermediates on a large scale makes 4-Chloro-3-fluoropyridine a valuable component in the synthetic chemist's toolbox. conceptlifesciences.comwebsite-files.com

Reactivity and Mechanistic Investigations of 4 Chloro 3 Fluoropyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of pyridine chemistry. In 4-Chloro-3-fluoropyridine (B1587321), the pyridine nitrogen, along with the halogen atoms, activates the ring for SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Both the chlorine and fluorine atoms enhance the reactivity of the pyridine ring toward nucleophiles through their strong inductive electron-withdrawing effects (-I effect). This withdrawal of electron density makes the carbon atoms of the ring more electrophilic and thus more susceptible to attack.

In polysubstituted pyridines, the regioselectivity of SNAr is determined by the positions of the activating groups and the leaving group. The positions ortho and para to the ring nitrogen (C-2, C-6, and C-4) are the most activated sites for nucleophilic attack. In 4-Chloro-3-fluoropyridine, the chlorine atom is located at the highly activated C-4 (para) position, while the fluorine atom is at the less activated C-3 (meta) position.

Experimental evidence from related systems confirms that nucleophilic attack and substitution occur preferentially at the C-4 position. For instance, in 2,4-dichloroquinazoline, which has a similar electronic arrangement, nucleophilic substitution occurs selectively at the C-4 position. mdpi.com Furthermore, studies on the halogen exchange of polychloropyridines show that substitution at the C-3 position is significantly more difficult than at C-2 or C-4. google.com Therefore, in reactions of 4-Chloro-3-fluoropyridine with nucleophiles, substitution occurs exclusively at the C-4 position, with the chloride ion acting as the leaving group to yield 4-substituted-3-fluoropyridines.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are fundamentally challenging for pyridine and its derivatives. The lone pair of electrons on the pyridine nitrogen readily reacts with electrophiles or the acidic reaction media, leading to the formation of a positively charged pyridinium (B92312) ion. This ion is severely deactivated towards further electrophilic attack.

In the case of 4-Chloro-3-fluoropyridine, this inherent lack of reactivity is compounded by the presence of two strongly deactivating halogen substituents. Both fluorine and chlorine are electron-withdrawing groups that further reduce the electron density of the pyridine ring, making it extremely resistant to attack by electrophiles. While EAS on unsubstituted pyridine, when forced under harsh conditions, occurs at the C-3 position, this position is occupied in 4-Chloro-3-fluoropyridine. units.it The remaining C-H positions (C-2, C-5, C-6) are all significantly deactivated. Consequently, there are no reported examples of successful electrophilic aromatic substitution on 4-Chloro-3-fluoropyridine, and such reactions are not considered synthetically viable routes for its functionalization.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed reactions provide powerful and versatile methods for the functionalization of 4-Chloro-3-fluoropyridine, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions.

Cross-coupling reactions are a mainstay of modern organic synthesis. For halo-pyridines, these reactions typically occur at the carbon-halogen bond. In 4-Chloro-3-fluoropyridine, the C-Cl bond at the activated C-4 position is the expected site of reactivity for palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, specialized catalysts and conditions have been developed to facilitate their use. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide. While specific examples with 4-Chloro-3-fluoropyridine are not widely reported, the closely related coupling of 3-fluoro-4-bromopyridine with boronic acids proceeds efficiently at the C-4 position, demonstrating the viability of this site for Suzuki reactions. It is expected that 4-Chloro-3-fluoropyridine would react similarly with aryl or vinyl boronic acids in the presence of a suitable palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃). reddit.com

Stille Coupling : This reaction involves the coupling of an organotin reagent with an organic halide. wikipedia.orgorganic-chemistry.org The C-Cl bond of 4-Chloro-3-fluoropyridine is a potential reaction site, likely requiring a palladium catalyst such as Pd(PPh₃)₄ and potentially additives like Cu(I) salts to facilitate the reaction with various organostannanes. harvard.edulibretexts.org

Heck Reaction : The Heck reaction couples an organic halide with an alkene. organic-chemistry.org It is anticipated that 4-Chloro-3-fluoropyridine would undergo Heck coupling at the C-Cl bond with alkenes like acrylates or styrenes, catalyzed by a palladium source such as Pd(OAc)₂ in the presence of a phosphine (B1218219) ligand and a base.

Negishi Coupling : This reaction utilizes an organozinc reagent to couple with an organic halide. wikipedia.org Organozinc reagents are highly reactive, and the Negishi coupling is effective for a wide range of substrates. wikipedia.org The reaction of 4-Chloro-3-fluoropyridine with an organozinc reagent, catalyzed by a nickel or palladium complex, would be expected to form a new C-C bond at the C-4 position.

Direct functionalization of C-H bonds offers an atom-economical alternative to traditional cross-coupling methods. For 4-Chloro-3-fluoropyridine, the C-H bonds are not equally reactive. The C-H bond at the C-2 position is the most acidic and electron-deficient, being ortho to both the ring nitrogen and the 3-fluoro substituent. This makes it the primary target for C-H functionalization.

Two distinct methods have been successfully employed for the regioselective functionalization of the C-2 position:

Deprotonation and Metalation : At low temperatures (-75 °C), a strong, sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can selectively deprotonate the C-2 position. The resulting organolithium intermediate can then be trapped with an electrophile. For example, reaction with N,N-dimethylformamide (DMF) yields 2-formyl-4-chloro-3-fluoropyridine with high regioselectivity. acs.orgnih.govacs.org

Minisci-Type Reactions : The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heterocycle. wikipedia.org 4-Chloro-3-fluoropyridine is an excellent substrate for these reactions, which proceed with high regioselectivity at the C-2 position. acs.orgnih.govacs.org These reactions can be initiated using classical silver/persulfate conditions or through modern photoredox catalysis, allowing for the introduction of various amidomethyl groups. acs.orgacs.org

The table below summarizes the conditions and outcomes for the C-H functionalization of 4-Chloro-3-fluoropyridine at the C-2 position via Minisci-type amidomethylation. acs.orgacs.org

Amide SourceReaction ConditionsYield (%)Regioisomeric Ratio (C2:other)
N-(tert-butoxycarbonyl)glycineAgNO₃, (NH₄)₂S₂O₈, TFA, CH₂Cl₂/H₂O59>50:1
N-(benzyloxycarbonyl)glycineAgNO₃, (NH₄)₂S₂O₈, TFA, CH₂Cl₂/H₂O74>50:1
N-acetylglycineAgNO₃, (NH₄)₂S₂O₈, TFA, CH₂Cl₂/H₂O5415:1
N-benzoylglycineAgNO₃, (NH₄)₂S₂O₈, TFA, CH₂Cl₂/H₂O6214:1
N-(tert-butoxycarbonyl)glycineRu(bpy)₃(PF₆)₂, Blue LED, TFA, MeCN/H₂O66>50:1
N-(benzyloxycarbonyl)glycineRu(bpy)₃(PF₆)₂, Blue LED, TFA, MeCN/H₂O6812:1

Theoretical Studies of Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools to elucidate the intricate details of reaction mechanisms that are often challenging to observe experimentally. For molecules like 4-Chloro-3-fluoropyridine, computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting reaction pathways, determining the geometries and energies of transition states, and understanding the factors that govern regioselectivity.

Computational analysis of the reaction pathways of 4-Chloro-3-fluoropyridine would typically involve modeling the interaction of the pyridine substrate with a nucleophile. The position of nucleophilic attack is a key question that can be addressed through computational methods. The pyridine ring has two potential sites for nucleophilic attack that would lead to the displacement of a halide: the carbon atom bonded to the chlorine (C4) and the carbon atom bonded to the fluorine (C3).

Theoretical studies on similar dihalopyridines often focus on the analysis of the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO distribution highlights the electrophilic centers of a molecule, indicating where a nucleophile is most likely to attack. For 4-Chloro-3-fluoropyridine, it is anticipated that the LUMO would have significant coefficients on the carbon atoms attached to the halogen atoms. DFT calculations on related 2,4-dichloroquinazolines have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov A similar principle would apply to 4-Chloro-3-fluoropyridine, suggesting that the C4 position is a likely primary site of reaction.

The reaction pathway for a nucleophilic aromatic substitution on 4-Chloro-3-fluoropyridine would be modeled in a stepwise manner. This would involve the initial formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the departure of the leaving group. Alternatively, a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously, could be operative. Computational studies can distinguish between these pathways by searching for stable intermediates and transition states.

Table 1: Hypothetical Computational Analysis of Nucleophilic Attack on 4-Chloro-3-fluoropyridine

ParameterNucleophilic Attack at C4 (Displacing Cl)Nucleophilic Attack at C3 (Displacing F)
LUMO Coefficient HigherLower
Intermediate Stability More StableLess Stable
Predicted Major Pathway FavorableLess Favorable

Note: This table is illustrative and based on theoretical principles of SNAr reactions on similar halogenated heterocycles. Specific computational data for 4-Chloro-3-fluoropyridineHCl was not available in the searched literature.

A complete understanding of a reaction mechanism requires the characterization of its energetic landscape. Computational chemistry allows for the calculation of the potential energy surface for a reaction, providing the relative energies of reactants, intermediates, transition states, and products.

The energetic profile for the nucleophilic aromatic substitution of 4-Chloro-3-fluoropyridine would reveal the activation energy (ΔG‡) for the reaction, which is the energy difference between the reactants and the highest energy transition state. A lower activation energy corresponds to a faster reaction rate. By calculating the activation energies for nucleophilic attack at both the C3 and C4 positions, the regioselectivity of the reaction can be predicted. For many halopyridines, the displacement of a chlorine atom is kinetically favored over the displacement of a fluorine atom, despite the higher electronegativity of fluorine. This is often attributed to the greater polarizability of the C-Cl bond and its better ability to accommodate the developing negative charge in the transition state.

Transition state analysis involves determining the geometry of the transition state structure. For an SNAr reaction, the transition state is a high-energy, transient species where the nucleophile is partially bonded to the aromatic ring and the leaving group is also partially detached. Computational methods can precisely locate these transition state structures and calculate their vibrational frequencies to confirm that they represent a true saddle point on the potential energy surface (characterized by one imaginary frequency).

Table 2: Illustrative Energetic Data for a Hypothetical SNAr Reaction of 4-Chloro-3-fluoropyridine

SpeciesRelative Energy (kcal/mol)
Reactants (4-Chloro-3-fluoropyridine + Nucleophile) 0.0
Transition State 1 (Attack at C4) +15.2
Meisenheimer Intermediate (Attack at C4) +5.8
Transition State 2 (Leaving Group Departure from C4) +12.5
Products (4-substituted-3-fluoropyridine + Cl-) -10.3
Transition State (Attack at C3) +22.7

Note: This table presents hypothetical energy values for illustrative purposes to demonstrate a typical energetic profile for an SNAr reaction. These values are based on general knowledge of similar reactions and are not derived from specific computational studies on this compound.

Derivatives and Structural Analogs of 4 Chloro 3 Fluoropyridine

Synthesis of Substituted Pyridine (B92270) Derivatives

The reactivity of the halogen substituents on the 4-chloro-3-fluoropyridine (B1587321) ring provides a versatile platform for the introduction of a wide array of functional groups. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), while both C-H and C-halogen bonds can be functionalized through various modern synthetic methodologies.

The introduction of diverse functional groups onto the 4-chloro-3-fluoropyridine core is predominantly achieved through palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical diversity of accessible derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the chloropyridine with boronic acids or their esters. While the C-Cl bond at the 4-position can be reactive, the reactivity of chloropyridines in Suzuki coupling is generally lower than that of their bromo or iodo counterparts. chemshuttle.comgoogleapis.comgoogle.comcambridge.org The use of specialized palladium catalysts and ligands can facilitate the coupling of aryl and heteroaryl groups at the 4-position.

Sonogashira Coupling: The Sonogashira reaction enables the introduction of alkyne moieties through the coupling of terminal alkynes with the C-Cl bond, catalyzed by palladium and a copper(I) co-catalyst. nih.govnih.govviu.ca This reaction is instrumental in creating extended π-systems and providing a handle for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of arylamines, allowing for the formation of C-N bonds between the pyridine ring and a variety of primary and secondary amines. googleapis.comgoogle.compatsnap.comresearchgate.net This method is crucial for the synthesis of many biologically active compounds.

Nucleophilic Substitution and Other Functionalizations:

Amination and Hydrazination: The chlorine atom at the 4-position can be displaced by nitrogen nucleophiles. For instance, reaction with ammonia (B1221849) or its equivalents can introduce an amino group. Similarly, hydrazine (B178648) can be used to introduce a hydrazinyl group, which serves as a versatile intermediate for the synthesis of various heterocyclic systems. The synthesis of 2-amino-4-chloropyridine (B16104) from 4-chloropyridine (B1293800) derivatives has been reported through various methods, including Hofmann amide degradation and halogen exchange. google.comchemicalbook.com A similar approach can be envisioned for the 3-fluoro analog.

Formation of Pyrazole Derivatives: The hydrazinyl group can be further reacted, for example, with acetylacetone (B45752) to form pyrazole-substituted pyridines.

Table 1: Examples of Functional Group Introduction on the 4-Chloro-3-fluoropyridine Scaffold
Reaction TypeReagents and ConditionsProduct TypeReference
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acid, Pd catalyst, base4-Aryl/heteroaryl-3-fluoropyridine derivatives chemshuttle.comgoogleapis.comgoogle.comcambridge.org
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, base4-Alkynyl-3-fluoropyridine derivatives nih.govnih.govviu.ca
Buchwald-Hartwig AminationPrimary/secondary amine, Pd catalyst, base4-Amino-3-fluoropyridine derivatives googleapis.comgoogle.compatsnap.comresearchgate.net
Nucleophilic AminationAmmonia or amine4-Amino-3-fluoropyridine derivatives google.comchemicalbook.com
HydrazinationHydrazine hydrate4-Hydrazinyl-3-fluoropyridine derivatives chemicalkinomics.com

The synthesis and study of isomers and homologs of 4-chloro-3-fluoropyridine are crucial for understanding the influence of substituent positioning on the molecule's properties.

Isomeric Pyridines: The synthesis of isomers such as 2-chloro-3-fluoropyridine (B99640) and 3-chloro-2-fluoropyridine (B73461) allows for a systematic investigation of structure-property relationships.

2-Chloro-3-fluoropyridine can be synthesized from 3-fluoropyridine (B146971) via lithiation followed by chlorination with hexachloroethane. chemicalbook.comchemicalbook.com Another route involves the diazotization of 2-chloro-3-aminopyridine in the presence of a fluoride (B91410) source. google.com

3-Chloro-2-fluoropyridine can be prepared from 2,3-dichloropyridine (B146566) by nucleophilic substitution with a fluoride source like cesium fluoride. chemicalbook.com

Homologous Pyridines: The introduction of alkyl groups, such as a methyl group to form chlorofluoropicolines, can also be achieved. For example, 2-bromo-3-fluoro-4-picoline has been synthesized, demonstrating the feasibility of preparing homologous structures. google.com

Table 2: Synthesis of Isomeric and Homologous Chlorofluoropyridines
CompoundSynthetic PrecursorKey ReactionReference
2-Chloro-3-fluoropyridine3-FluoropyridineLithiation and chlorination chemicalbook.comchemicalbook.com
3-Chloro-2-fluoropyridine2,3-DichloropyridineNucleophilic fluorination chemicalbook.com
2-Bromo-3-fluoro-4-picolineSubstituted picoline derivativesMulti-step synthesis google.com

Ring System Modifications and Fused Heterocycles

Modifying the pyridine ring or fusing it with other heterocyclic systems can lead to novel molecular architectures with unique properties. Starting from derivatives of 4-chloro-3-fluoropyridine, various fused heterocyclic systems can be synthesized.

Thienopyridines: These fused systems, containing a thiophene (B33073) ring fused to the pyridine core, are of significant interest in medicinal chemistry.

Thieno[2,3-b]pyridines: Can be synthesized from appropriately substituted pyridine-2(1H)-thiones, which can be derived from 2-chloropyridine (B119429) derivatives. Reaction with α-halo ketones or esters followed by intramolecular cyclization is a common strategy. nih.govresearchgate.netresearchgate.net

Thieno[3,2-b]pyridines: These isomers can also be prepared through cyclization reactions of functionalized pyridine precursors. nih.gov

Furopyridines and Pyrrolopyridines: Similar to thienopyridines, these fused systems can be constructed by cyclization reactions of suitably functionalized 4-chloro-3-fluoropyridine derivatives. For instance, a substituted aminopyridine can be a precursor for the synthesis of pyrrolo[2,3-b]pyridines. nih.govenamine.netmdpi.comajol.inforesearchgate.net

Structure-Reactivity and Structure-Property Relationships in Derivatives

The electronic and steric effects of the substituents on the 4-chloro-3-fluoropyridine ring profoundly influence the reactivity and properties of its derivatives.

Structure-Reactivity Relationships:

Electronic Effects: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack. The chlorine atom also contributes to the electron-deficient nature of the ring. The position of these halogens relative to each other and to the nitrogen atom dictates the regioselectivity of reactions. For instance, in nucleophilic aromatic substitution, the chlorine at the 4-position is generally more readily displaced than the fluorine at the 3-position.

Steric Effects: The size of the substituents can hinder the approach of reagents, affecting reaction rates and, in some cases, dictating the regiochemical outcome of a reaction.

Hammett Plots: The Hammett equation can be used to quantify the electronic effects of substituents on the reaction rates and equilibrium constants of derivatives. cambridge.orgviu.caresearchgate.netlibretexts.org By plotting the logarithm of the rate or equilibrium constant against the Hammett substituent constant (σ), a linear relationship is often observed, with the slope (ρ) indicating the sensitivity of the reaction to substituent effects.

Structure-Property Relationships:

Biological Activity (Structure-Activity Relationship - SAR): In medicinal chemistry, the nature and position of substituents on the pyridine ring are critical for biological activity. For example, in the context of kinase inhibitors, specific interactions with the target protein's active site are governed by the functional groups on the pyridine core. SAR studies of pyrazolopyridine-based kinase inhibitors have shown that substitutions at various positions can significantly impact potency and selectivity. chemicalkinomics.comnih.govnih.govchegg.comresearchgate.netnih.gov The 4-chloro-3-fluoropyridine scaffold can be a key component in designing such inhibitors.

Physicochemical Properties: The introduction of different functional groups can alter properties such as solubility, lipophilicity (logP), and pKa. The presence and number of fluorine atoms, for instance, are known to impact lipophilicity and metabolic stability.

Applications in Advanced Organic Synthesis and Chemical Development

Building Blocks for Complex Pharmaceutical Precursors

The primary application of 4-Chloro-3-fluoropyridine (B1587321) HCl is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). innospk.com Its structure is a key component in the creation of a wide array of complex molecular architectures, particularly those found in modern targeted therapies.

The distinct reactivity of the chlorine and fluorine substituents is central to its utility. Generally, in nucleophilic aromatic substitution reactions on halo-pyridines, a fluoride (B91410) is a better leaving group than a chloride, allowing for selective substitution at the C-3 position. Conversely, the C-4 chloro substituent can be targeted in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. researchgate.net This differential reactivity enables chemists to introduce a variety of functional groups in a controlled, stepwise manner.

Research has demonstrated the utility of this compound in building precursors for various therapeutic agents, including kinase inhibitors for oncology and drugs targeting neurological disorders. innospk.com For example, regioselective deprotonation at the C-2 position, followed by reaction with an electrophile, allows for the introduction of substituents at a third position on the ring, further expanding its synthetic utility. A 2020 study detailed the regioselective amidomethylation of 4-chloro-3-fluoropyridine to create complex aminomethyl derivatives, which are valuable precursors in drug discovery. nih.gov

Below is a table summarizing the synthetic transformations commonly applied to 4-Chloro-3-fluoropyridine for pharmaceutical synthesis.

Reaction TypePosition of AttackLeaving GroupTypical ReagentsResulting Structure
Nucleophilic Aromatic Substitution (SNAr)C-3 or C-4F or ClAmines, Alcohols, ThiolsSubstituted Pyridine (B92270)
Metalation/DeprotonationC-2HLDA, n-BuLi2-Substituted Pyridine
Metal-Catalyzed Cross-CouplingC-4ClBoronic acids, AlkynesBiaryl or Alkynyl Pyridine

This table illustrates the versatile reactivity of 4-Chloro-3-fluoropyridine in the synthesis of complex pharmaceutical precursors.

Role in Agrochemical Development

The pyridine ring is a core structural motif in many modern pesticides, known for conferring high efficacy and favorable environmental profiles. google.compatsnap.com Halogenated pyridines, in particular, are vital intermediates for fourth-generation pesticides, which are characterized by high efficiency and low toxicity. patsnap.com

4-Chloro-3-fluoropyridine HCl serves as a valuable precursor in this field. The halogen atoms can be substituted with other functional groups to synthesize herbicides, insecticides, and fungicides. The introduction of a fluorinated pyridine moiety into a molecule can significantly enhance its biological activity and metabolic stability.

Patents and chemical literature describe the use of related chloropyridine derivatives in the synthesis of major agrochemicals. For instance, chlorinated pyridines are precursors to compounds like Chlorpyrifos, a widely used insecticide. google.com The specific substitution pattern of 4-Chloro-3-fluoropyridine allows for the creation of unique derivatives with potentially novel modes of action or improved selectivity against target pests, aligning with the industry's trend toward greener and more specific crop protection solutions. epo.org

Components in Functional Materials Science

While less common than its roles in pharmaceuticals and agrochemicals, the unique electronic properties and reactivity of 4-Chloro-3-fluoropyridine HCl lend it potential applications in materials science.

For a molecule to act as a monomer in polycondensation reactions, it must possess at least two reactive functional groups. gdckulgam.edu.infarabi.university In its initial state, 4-Chloro-3-fluoropyridine HCl has two leaving groups (Cl and F) that can undergo substitution. This bifunctionality allows it to be considered as a monomer for synthesizing certain classes of polymers.

For example, it could theoretically participate in polycondensation reactions with a bis-nucleophile (e.g., a bisphenol) to form poly(heteroaryl ether)s. In such a reaction, the pyridine ring would be incorporated into the polymer backbone, potentially imparting properties such as thermal stability, chemical resistance, and specific electronic characteristics. While specific examples of polymerization using 4-Chloro-3-fluoropyridine HCl are not widely documented, the chemistry of related fluorinated pyridines, such as perfluoropyridine, in polymer synthesis is well-established and highlights the potential of this class of compounds. researchgate.netsemanticscholar.org

Fluorinated organic compounds are of significant interest in the development of materials for electronics and optics due to their unique properties, including high electronegativity, thermal stability, and altered electronic energy levels. semanticscholar.orgdoaj.org 4-Chloro-3-fluoropyridine HCl can serve as an intermediate for synthesizing more complex molecules with tailored electronic or optical functionalities.

The pyridine core is an electron-deficient aromatic system, a desirable trait for components in organic light-emitting diodes (OLEDs) or organic semiconductors. By using the reactivity of the chloro and fluoro substituents, researchers can attach chromophores or other electronically active groups to the pyridine ring. The presence of fluorine can enhance properties like electron mobility and photostability. While direct applications are still emerging, the foundational chemistry suggests its potential use in synthesizing novel dyes, liquid crystals, and components for organic electronic devices. clemson.edu

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 4-Chloro-3-fluoropyridine (B1587321) HCl, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and electronic environment.

The formation of the hydrochloride salt, where the pyridine (B92270) nitrogen is protonated, has a significant influence on the electronic distribution within the aromatic ring. This protonation leads to a general deshielding of the ring protons and carbons, causing their corresponding signals in the NMR spectra to shift to a lower field (higher ppm value) compared to the free base. pw.edu.pl

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C2, C5, and C6 positions. The protonation of the nitrogen atom causes these signals to appear at significantly lower fields. pw.edu.placs.org The splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons and the fluorine atom.

Proton PositionExpected Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constants (J, Hz)
H2~8.5 - 8.8Doublet (d)³J(H,H) ≈ 5-6 Hz
H6~8.4 - 8.7Doublet of doublets (dd)³J(H,H) ≈ 5-6 Hz, ⁴J(H,F) ≈ 2-3 Hz
H5~7.8 - 8.1Triplet or Doublet of doublets (t or dd)³J(H,H) ≈ 5-6 Hz

Note: The table presents expected values based on established principles of NMR spectroscopy for protonated pyridine derivatives. Actual experimental values may vary based on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum will display five signals, one for each carbon atom in the pyridine ring. The chemical shifts are influenced by the attached halogen atoms and the protonated nitrogen. The carbon atom bonded to fluorine (C3) will exhibit a large coupling constant (¹J(C,F)), which is a characteristic feature.

Carbon PositionExpected Chemical Shift (δ, ppm)Key Features
C2~145 - 150Affected by adjacent N⁺
C3~155 - 160Large ¹J(C,F) coupling (~250-270 Hz)
C4~130 - 135Attached to Chlorine
C5~125 - 130-
C6~140 - 145Affected by adjacent N⁺

Note: The table presents expected values. The C-F coupling is a dominant and identifying feature.

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the fluorine environment. For this compound, a single resonance is expected. This signal would likely be split into a doublet of doublets due to coupling with the adjacent protons on C2 and C5, though the ⁴J(H,F) coupling to H6 may also be observed.

To confirm assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the H2-H5-H6 connectivity around the ring. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of each ¹H signal to its corresponding ¹³C signal.

Solid-State NMR (ssNMR): Since 4-Chloro-3-fluoropyridine HCl is a crystalline solid, ssNMR provides valuable information about its solid-state structure, polymorphism, and intermolecular interactions. mdpi.comnih.gov Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) can distinguish between different crystalline forms. Furthermore, ³⁵Cl ssNMR is a specialized technique that can be a highly sensitive probe of the local environment around the chloride ion, providing insight into hydrogen bonding interactions within the crystal lattice. acs.orgresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of 4-Chloro-3-fluoropyridine HCl. Using techniques like Electrospray Ionization (ESI), the molecule is observed as its cation, [C₅H₄ClFN]⁺. HRMS provides a highly accurate mass measurement, which can be compared to the theoretical calculated mass to confirm the molecular formula.

Ion FormulaIsotopeTheoretical Exact Mass (m/z)
[C₅H₄ClFN]⁺³⁵Cl132.0047
³⁷Cl134.0018

Note: The presence of chlorine results in a characteristic isotopic pattern with an approximate 3:1 ratio of intensities for the [M]⁺ and [M+2]⁺ peaks, providing further confirmation of the structure.

Hyphenated chromatographic and mass spectrometric techniques are essential for assessing the purity of the compound and for monitoring the progress of its synthesis.

GC-MS (Gas Chromatography-Mass Spectrometry): This method is well-suited for the analysis of volatile compounds. While the HCl salt itself is non-volatile, it can be analyzed by GC-MS after conversion to its more volatile free base form. This technique separates any volatile impurities before they enter the mass spectrometer, allowing for their identification and quantification. nih.govnih.govmdpi.com

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is ideal for the direct analysis of the non-volatile 4-Chloro-3-fluoropyridine HCl salt in solution. The liquid chromatograph separates the target compound from non-volatile impurities and reaction byproducts. The eluent is then passed into the mass spectrometer, providing real-time data on the purity and identity of the components, making it an excellent tool for reaction monitoring. service.gov.uk

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is used to identify the functional groups present in a molecule. The spectrum of 4-Chloro-3-fluoropyridine HCl is characterized by vibrations of the pyridine ring and the carbon-halogen bonds, as well as distinct features indicating the presence of the hydrochloride salt.

The most telling feature distinguishing the hydrochloride salt from the free base is the presence of absorptions related to the N-H⁺ group.

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
N-H⁺ Stretch2500 - 3200Broad absorption, characteristic of the pyridinium (B92312) ion.
Aromatic C-H Stretch3000 - 3100Sharp peaks.
Aromatic C=C and C=N Stretch1450 - 1650Multiple sharp bands, characteristic of the pyridine ring.
N-H⁺ Bend1500 - 1550In-plane bending of the pyridinium proton.
C-F Stretch1200 - 1250Strong, characteristic absorption.
C-Cl Stretch700 - 800Strong absorption.

Note: These are typical ranges for the specified functional groups. The broad N-H⁺ stretch is a key diagnostic feature for the hydrochloride salt.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and elucidating the molecular structure of a compound. The IR spectrum of 4-Chloro-3-fluoropyridine HCl is expected to exhibit characteristic absorption bands corresponding to the vibrations of its pyridinium ring and the associated substituents. The protonation of the pyridine nitrogen to form the hydrochloride salt induces notable shifts in the vibrational frequencies of the aromatic ring compared to the free base. pw.edu.pl

Key expected IR absorption bands for 4-Chloro-3-fluoropyridine HCl are detailed in the table below, based on the analysis of pyridine hydrochloride and other substituted pyridines. pw.edu.plresearchgate.net The spectrum can be divided into several key regions: the N-H stretching region, the aromatic C-H stretching region, and the fingerprint region containing ring vibrations and C-Cl and C-F stretching modes.

The broad band in the 2500-3000 cm⁻¹ region is characteristic of the N-H stretch in the pyridinium cation, often showing complex features due to hydrogen bonding with the chloride counter-ion. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The fingerprint region, from 1600 to 1000 cm⁻¹, will contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the aromatic ring. The positions of these bands are sensitive to the substitution pattern. Finally, the C-Cl and C-F stretching vibrations are anticipated at lower wavenumbers, typically in the 1100-700 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 4-Chloro-3-fluoropyridine HCl

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (pyridinium) 2500-3000 Broad, Strong
Aromatic C-H Stretch 3050-3150 Medium
C=C/C=N Ring Stretch 1600-1630 Strong
C=C/C=N Ring Stretch 1480-1520 Strong
In-plane C-H Bend 1200-1300 Medium
C-F Stretch 1050-1150 Strong
C-Cl Stretch 700-800 Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing symmetric vibrations and skeletal modes of the pyridine ring. The Raman spectrum of 4-Chloro-3-fluoropyridine HCl is expected to be characterized by strong signals from the pyridinium ring vibrations.

Similar to the IR spectrum, the Raman spectrum will show characteristic shifts upon protonation. The ring breathing mode, a symmetric vibration of the entire pyridine ring, is typically a very strong and sharp band in the Raman spectrum and is sensitive to substitution. The positions of the C-H, C-C, C-N, C-Cl, and C-F vibrations will also be present.

Table 2: Predicted Raman Spectroscopy Data for 4-Chloro-3-fluoropyridine HCl

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch 3050-3150 Medium
Ring Breathing Mode 990-1030 Very Strong
Ring Deformation 1580-1610 Strong
In-plane C-H Bend 1200-1250 Medium
C-F Stretch 1050-1150 Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of 4-Chloro-3-fluoropyridine HCl has not been reported in the Cambridge Structural Database, analysis of related pyridinium salts allows for a prediction of its likely solid-state features.

It is expected that 4-Chloro-3-fluoropyridine HCl will crystallize in a lattice where the pyridinium cation and the chloride anion are linked by a strong N-H···Cl hydrogen bond. The crystal packing will be influenced by a combination of this primary hydrogen bonding interaction, as well as weaker C-H···Cl hydrogen bonds and potential π-π stacking interactions between the aromatic rings. The precise bond lengths and angles within the pyridinium ring will be influenced by the electronic effects of the chloro and fluoro substituents. The C-Cl and C-F bond lengths are expected to be within the typical ranges for these bonds on an aromatic ring.

Table 3: Predicted X-ray Crystallography Parameters for 4-Chloro-3-fluoropyridine HCl

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric or Non-centrosymmetric
Key Intermolecular Interaction N-H···Cl Hydrogen Bond
C-Cl Bond Length ~1.74 Å

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analytical assessment of pharmaceutical intermediates like 4-Chloro-3-fluoropyridine HCl. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

Reversed-phase HPLC (RP-HPLC) is the most probable method for the analysis and purification of 4-Chloro-3-fluoropyridine HCl due to the polar and ionic nature of the compound. A C18 or C8 stationary phase would be suitable, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The addition of an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase is crucial for achieving good peak shape and retention for the pyridinium cation. Detection is typically performed using a UV detector, as the pyridine ring is a strong chromophore.

Table 4: Proposed Starting HPLC Method Parameters for 4-Chloro-3-fluoropyridine HCl

Parameter Proposed Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Gas Chromatography (GC) is a suitable technique for assessing the purity of 4-Chloro-3-fluoropyridine, particularly for the analysis of the free base form. The hydrochloride salt is non-volatile and would require derivatization or conversion to the free base prior to analysis. The analysis of the free base, 4-Chloro-3-fluoropyridine, can be performed on a non-polar or medium-polarity capillary column. cdc.gov

A common setup would involve a column such as a 5% phenyl-methylpolysiloxane. A temperature program would be employed to ensure good separation from any potential impurities. Detection can be achieved using a Flame Ionization Detector (FID) for general purity assessment or a Mass Spectrometer (MS) for definitive identification of the parent compound and any impurities based on their mass-to-charge ratio and fragmentation patterns.

Table 5: Proposed Starting GC Method Parameters for 4-Chloro-3-fluoropyridine (Free Base)

Parameter Proposed Condition
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Detector FID or MS

Computational and Theoretical Chemical Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the geometry, stability, and reactivity of 4-Chloro-3-fluoropyridine (B1587321) HCl. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. For 4-Chloro-3-fluoropyridine HCl, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate several key parameters. researchgate.net These calculations are instrumental in determining the optimized molecular structure, total energy, and the distribution of electron density.

Key electronic parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT studies, visualizes the electron density distribution and helps in predicting sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of 4-Chloro-3-fluoropyridine HCl using DFT

Parameter Value Significance
Total Energy (Hartree) Hypothetical Value Indicates the stability of the molecule.
HOMO Energy (eV) Hypothetical Value Relates to the electron-donating ability.
LUMO Energy (eV) Hypothetical Value Relates to the electron-accepting ability.
HOMO-LUMO Gap (eV) Hypothetical Value Indicates chemical reactivity and stability.

Note: The values in this table are hypothetical and represent the type of data generated from DFT calculations.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, albeit at a higher computational cost compared to DFT. For 4-Chloro-3-fluoropyridine HCl, ab initio calculations can be used to obtain a more precise determination of its electronic structure and energy. These methods are particularly useful for benchmarking results from less computationally expensive methods like DFT and for studying systems where electron correlation effects are significant.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 4-Chloro-3-fluoropyridine HCl, MD simulations can provide valuable insights into its conformational flexibility and its interactions with solvent molecules. nih.gov By simulating the molecule in a solvent box (e.g., water), researchers can observe how the molecule behaves in a more realistic environment.

These simulations can reveal the preferred conformations of the molecule, the dynamics of the pyridine (B92270) ring, and the behavior of the substituents. The interaction of the hydrochloride salt with solvent molecules, particularly the formation and breaking of hydrogen bonds, can be analyzed in detail. This information is crucial for understanding the compound's solubility and transport properties.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For 4-Chloro-3-fluoropyridine HCl, DFT calculations can be used to predict its vibrational (infrared and Raman) and NMR spectra.

The calculated vibrational frequencies correspond to the different vibrational modes of the molecule. researchgate.net A comparison of the computed spectrum with the experimental one can help in the assignment of the observed spectral bands. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. Studies on similar fluoropyridine-HCl complexes have shown how fluorine substitution affects the H-Cl stretching band, which is a key indicator of hydrogen bond strength. rsc.org

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Modes of 4-Chloro-3-fluoropyridine HCl

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C-Cl Stretch Hypothetical Value Hypothetical Value
C-F Stretch Hypothetical Value Hypothetical Value
Pyridine Ring Breathing Hypothetical Value Hypothetical Value
N-H Stretch Hypothetical Value Hypothetical Value

Note: The values in this table are hypothetical and represent the type of data generated from spectroscopic parameter predictions.

Supramolecular Interactions and Crystal Engineering

The study of supramolecular interactions is essential for understanding the solid-state structure and properties of 4-Chloro-3-fluoropyridine HCl. Computational methods can be employed to investigate the non-covalent interactions, such as hydrogen bonds and halogen bonds, that govern the crystal packing.

In the solid state, the protonated pyridine nitrogen and the chloride anion are expected to form strong hydrogen bonds. The fluorine and chlorine substituents on the pyridine ring can also participate in weaker intermolecular interactions. Computational studies can model these interactions to predict the most stable crystal structure and explore the possibility of polymorphism, where the compound can exist in different crystalline forms with distinct physical properties. This field of crystal engineering is vital for controlling the properties of solid-state materials. The analysis of bonding in similar fluorinated pyridine-HCl systems reveals shifts in electron density upon hydrogen bond formation. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.